(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate CAS number
(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate CAS number
An In-depth Technical Guide to (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate, a chiral piperidine derivative of significant interest in pharmaceutical development. Piperidine scaffolds are central to the design of numerous drugs, making this compound a valuable chiral building block for synthesizing complex molecular targets.[1][2][3][4] This document details its chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic insights, its applications in drug discovery, and essential quality control and handling procedures. The guide is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this intermediate for its effective application in their research and development endeavors.
Compound Identification and Physicochemical Properties
The precise identification and characterization of a chemical entity are foundational to its successful application. (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a bifunctional molecule featuring a ketone, an ethyl ester, and a tert-butoxycarbonyl (Boc) protected amine within a piperidine ring. The "(S)" designation indicates a specific stereochemistry at the C-2 position, which is crucial for its utility in asymmetric synthesis.
| Identifier | Value | Source |
| CAS Number | 1260587-51-6 | [5][6][7][8] |
| Molecular Formula | C₁₃H₂₁NO₅ | [5] |
| Molecular Weight | 271.31 g/mol | [5] |
| IUPAC Name | 1-tert-butyl 2-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate | [7] |
| Synonyms | (2S)-1-N-Boc-5-oxo-piperidine-2-carboxylic acid ethyl ester, (S)-N-Boc-5-oxo-piperidine-2-carboxylic acid ethyl ester | [5] |
| Purity | Typically ≥97% | [5] |
Chemical Structure
The structure combines the conformational rigidity of the piperidine ring with orthogonally protected functional groups, allowing for selective chemical transformations.
Caption: 2D Structure of the title compound.
Synthesis and Mechanistic Considerations
The synthesis of substituted piperidines is a well-established field in organic chemistry, often involving cyclization or hydrogenation of pyridine precursors.[1] A common and reliable method for preparing the title compound involves the partial reduction and cyclization of a suitably substituted pyridine derivative, followed by protection and esterification.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the target molecule to readily available starting materials. The piperidine ring can be formed from a dihydropyridine, which in turn comes from a functionalized pyridine. The Boc protecting group is added to the nitrogen, and the ethyl ester is formed from the corresponding carboxylic acid.
Caption: Retrosynthetic analysis workflow.
Step-by-Step Synthetic Protocol
This protocol is a representative synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
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Hydrogenation of Pyridine Precursor :
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Rationale : The core piperidine ring is synthesized via the catalytic hydrogenation of a pyridine derivative. This is a common strategy for creating saturated nitrogen heterocycles.[1] The choice of catalyst (e.g., Palladium on carbon) is critical for achieving high yield and selectivity.[9]
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Procedure :
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To a solution of ethyl 5-hydroxypyridine-2-carboxylate (1 equivalent) in ethanol, add 10% Palladium on carbon (5 mol%).
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Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at 25°C for 24 hours.[9]
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude piperidine intermediate.
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-
-
Boc Protection :
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Rationale : The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions in subsequent steps and to control the molecule's reactivity. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation due to its high efficiency and the clean byproducts (t-butanol and CO₂).[10]
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Procedure :
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Dissolve the crude piperidine intermediate in dichloromethane (DCM).
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Add di-tert-butyl dicarbonate (1.1 equivalents) and triethylamine (1.2 equivalents).
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Stir the mixture at room temperature for 12 hours.
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Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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-
-
Oxidation to Ketone :
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Rationale : The hydroxyl group at the C-5 position is oxidized to the corresponding ketone. A mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation is chosen to avoid over-oxidation or side reactions with other functional groups.
-
Procedure (using DMP) :
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Dissolve the Boc-protected alcohol in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add Dess-Martin periodinane (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Quench the reaction by adding a saturated solution of sodium thiosulfate.
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Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
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Role in Drug Discovery and Development
Piperidine and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][3][4] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to act as versatile scaffolds for presenting pharmacophoric elements in three-dimensional space.
(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate serves as a high-value chiral building block. Its key features for drug development include:
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Defined Stereochemistry : The (S)-configuration at C-2 allows for the synthesis of enantiomerically pure final compounds, which is critical as different enantiomers can have vastly different biological activities and safety profiles.
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Orthogonal Protection : The Boc-protected nitrogen and the ethyl ester can be selectively deprotected and modified, enabling the stepwise construction of complex molecules. For example, the Boc group is readily removed under acidic conditions, while the ester can be hydrolyzed or converted to an amide.
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Ketone Functionality : The ketone at C-5 provides a reactive handle for further functionalization, such as reductive amination to introduce new substituents or conversion to other functional groups.
This intermediate is particularly useful in the synthesis of inhibitors, receptor antagonists, and modulators where the piperidine ring mimics a natural substrate or provides a rigid framework for optimal binding. For instance, it can be a precursor for novel analgesic agents or other centrally acting drugs.[11]
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the compound is paramount. A self-validating system of analytical checks must be employed.
| Analytical Method | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Protons corresponding to the Boc group (~1.4 ppm), ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), and piperidine ring protons (complex multiplets in the 2.0-4.0 ppm range). |
| ¹³C NMR | Carbon Skeleton Confirmation | Carbonyl signals for the ketone (~205 ppm), ester (~170 ppm), and carbamate (~155 ppm). Aliphatic signals for the piperidine ring and protecting groups. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 271.31. |
| Chiral HPLC | Enantiomeric Purity | A single major peak on a suitable chiral stationary phase, confirming high enantiomeric excess (ee). |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic stretching frequencies for C=O (ketone, ester, carbamate) around 1650-1750 cm⁻¹ and C-H bonds. |
Safety, Handling, and Storage
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Hazard Statements : May cause skin and eye irritation. May be harmful if swallowed or inhaled.
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Precautionary Measures : Handle in a fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors.
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Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.
Conclusion
(S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a strategically important intermediate in modern organic synthesis and pharmaceutical research. Its well-defined structure, chirality, and versatile functional groups provide a robust platform for the development of novel therapeutics. This guide has outlined its core properties, a reliable synthetic pathway grounded in established chemical principles, and its critical role as a building block. Adherence to the described protocols for synthesis, characterization, and handling will enable researchers to effectively leverage this compound in their drug discovery programs.
References
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